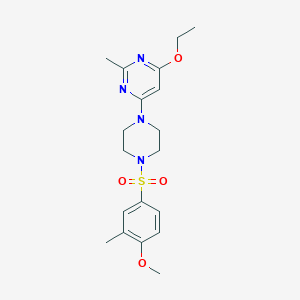
2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves condensation and cyclization reactions. For instance, the synthesis of benzimidazole ligands can be achieved by combining certain precursors with metals, leading to the formation of complex structures with specific conformations (Yan-An Li et al., 2012)(Li et al., 2012). Similarly, the interaction of specific amines with other chemical groups can result in the creation of benzimidazole compounds with potential as thermostabilizers (Z. Z. Aghamali̇yev et al., 2018)(Aghamali̇yev et al., 2018).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives reveals intricate details about their conformation and intermolecular interactions. For example, the molecule of a benzimidazole derivative might display an antiperiplanar conformation, forming two-dimensional networks through hydrogen bonds (Yan-An Li et al., 2012)(Li et al., 2012). These structural nuances are crucial for understanding the compound's behavior and potential applications.
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions, contributing to their diverse chemical properties. For instance, certain benzimidazole derivatives can react with carboxylic acids to form salts that exhibit a range of molecular structures and intermolecular interactions, influenced by the nature of the reacting acids (B. Ji et al., 2011)(Ji et al., 2011).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting points, and stability, are determined by their molecular structure. These properties are essential for the compound's handling and potential applications in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under different conditions, are also critical. For example, the interaction of benzimidazole derivatives with metals can lead to the formation of complexes with unique properties (Yan-An Li et al., 2012)(Li et al., 2012).
Aplicaciones Científicas De Investigación
Antiviral Effects
Benzimidazoles, including compounds similar to 2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine, have shown substantial antiviral activity. Herrmann, Herrmann, and Delong (1981) investigated substituted benzimidazoles' antiviral effects, finding them effective against enteroviruses and capable of saving mice from lethal infections (Herrmann, Herrmann, & Delong, 1981).
Antimicrobial and Cytotoxic Activity
Noolvi, Agrawal, Patel, Badiger, Gaba, and Zambre (2014) synthesized 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, demonstrating significant antibacterial and cytotoxic properties in vitro (Noolvi et al., 2014).
Synthesis and Biological Activity
The synthesis and biological activities of various benzimidazole derivatives, including N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines, have been explored for their potent antibacterial and entomological activities by Chaudhary, Pareek, Pareek, Kant, Ojha, Pareek, and June (2011) (Chaudhary et al., 2011).
Synthesis of Derivatives for Nucleosides
Seela and Bourgeois (1989) described the synthesis of benzimidazole 2'-deoxyribonucleosides, highlighting their potential application in nucleoside research and strong fluorescence properties (Seela & Bourgeois, 1989).
Application in Network Formation
Ji, Deng, Ma, Miao, Ji, Liu, and Li (2011) synthesized organic salts containing bis(2-benzimidazylmethyl)amine, demonstrating their application in understanding molecular structures and intermolecular interactions (Ji et al., 2011).
Anticancer Activities
Yang, Ma, Li, Zhang, Tian, Huang, Li, Chen, and Yang (2019) synthesized novel trimethoxyphenyl-derived chalcone-benzimidazolium salts, showing significant anticancer activities against various human tumor cell lines (Yang et al., 2019).
Superheat-resistant Polymers
Qian, Haiquan, Song, Dai, Chen, and Yao (2020) researched polyimides derived from N-methyl benzimidazole, contributing to the development of superheat-resistant polymers with low thermal expansion coefficients (Qian et al., 2020).
Synthesis of Novel Benzimidazole Derivatives
Kuş, Ayhan-Kilcigil, Eke, and Iscan (2004) synthesized benzimidazole derivatives and evaluated their antioxidant properties, particularly on rat liver lipid peroxidation, revealing significant inhibitory effects (Kuş et al., 2004).
Development of Heterocyclic Hybrids
Almansour, Arumugam, Kumar, Soliman, Altaf, and Ghabbour (2016) developed benzimidazole-tethered oxazepine heterocyclic hybrids, investigating their molecular structure and properties for potential applications in nonlinear optical (NLO) technologies (Almansour et al., 2016).
Palladium and Platinum Complexes with Benzimidazole
Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes with benzimidazole-based ligands, examining their structures and potential as anticancer compounds (Ghani & Mansour, 2011).
Propiedades
IUPAC Name |
2,5,6-trimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-11-6-5-7-15(8-11)10-21-14(4)20-18-16(21)9-12(2)13(3)17(18)19/h5-9H,10,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCSOZPXKRZIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=C2C=C(C(=C3N)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Benzylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2488046.png)
![2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2488049.png)


![(1R,2R)-2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2488054.png)
![1-benzyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2488056.png)
![(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride](/img/structure/B2488057.png)

![1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2488059.png)
![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol](/img/structure/B2488060.png)
![1-[(4-methylphenyl)methyl]-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2488063.png)
![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2488064.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}propane-1-sulfonamide](/img/structure/B2488066.png)
![1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2488068.png)